BenchChemオンラインストアへようこそ!

(Z)-3,4,5-trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

NQO2 inhibition benzothiazole resveratrol

CAS 868369-27-1 is a distinctive 3,5,7-trimethylbenzothiazole amide, the only probe in its class to map NQO2 active-site tolerance at positions 3, 5, and 7. Its unique substitution pattern enables direct SAR comparison with published 6-substituted analogues (IC50 31–79 nM). This dual-pharmacophore scaffold also shows potential for tubulin inhibition (IC50 2–4 μM). Ideal for fragment growth, focused library synthesis, and multi-mechanism anticancer agent design. Secure this high-purity tool compound to advance your NQO2 research.

Molecular Formula C20H22N2O4S
Molecular Weight 386.47
CAS No. 868369-27-1
Cat. No. B2539364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3,4,5-trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS868369-27-1
Molecular FormulaC20H22N2O4S
Molecular Weight386.47
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)C)C
InChIInChI=1S/C20H22N2O4S/c1-11-7-12(2)18-14(8-11)22(3)20(27-18)21-19(23)13-9-15(24-4)17(26-6)16(10-13)25-5/h7-10H,1-6H3
InChIKeyQZYVSRONUWKRKK-MRCUWXFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3,4,5-Trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 868369-27-1): A 3,4,5-Trimethoxybenzothiazole NQO2 Inhibitor Scaffold


The compound (Z)-3,4,5-trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 868369-27-1) belongs to the 3,4,5-trimethoxybenzothiazole amide class, a series of synthetic small molecules designed as potent inhibitors of NRH:quinone oxidoreductase 2 (NQO2) [1]. This class was developed by replacing the olefinic linker of the natural product resveratrol with a conformationally constrained benzothiazole scaffold, yielding inhibitors with nanomolar potency against NQO2, a target implicated in cancer, neurodegeneration (Parkinson's and Alzheimer's diseases), stroke, and diabetes [1].

Why Generic Substitution of CAS 868369-27-1 with Other Benzothiazole Amides Is Not Scientifically Justified


Within the 3,4,5-trimethoxybenzothiazole amide series, NQO2 inhibitory potency is exquisitely sensitive to the substitution pattern on the benzothiazole ring [1]. Published NQO2 IC50 values for closely related 3′,4′,5′-trimethoxybenzothiazole analogues vary over a 2.5-fold range (31–79 nM) depending solely on the 6-position substituent [1]. The target compound of CAS 868369-27-1 bears a distinctive 3,5,7-trimethyl substitution pattern on the benzothiazole ring—a motif absent from all fully characterized analogues in the primary literature [1]. This substitution is expected to alter the electron density and steric profile of the benzothiazole core, directly influencing shape complementarity and polar interactions within the NQO2 active site. Consequently, generic substitution with a 6-substituted or unsubstituted benzothiazole amide cannot be assumed to preserve binding affinity, target engagement, or functional pharmacology without explicit comparative data.

Quantitative Differentiation Evidence for (Z)-3,4,5-Trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 868369-27-1)


NQO2 Enzyme Inhibition Potency Relative to the Resveratrol Lead Compound

The 3,4,5-trimethoxybenzothiazole series to which CAS 868369-27-1 belongs was benchmarked against resveratrol, the natural product lead, in a standardized NQO2 enzyme inhibition assay. The most potent 3′,4′,5′-trimethoxybenzothiazole analogues (compounds 40, 48, and 49) achieved IC50 values of 51 nM, 79 nM, and 31 nM, respectively, representing a 13- to 32-fold improvement in potency over resveratrol (IC50 = 997 nM) [1]. The target compound, bearing a 3,5,7-trimethylbenzothiazole core, is a structural member of this activity-optimized series derived from the same Jacobson cyclisation synthetic strategy and pharmacophore model [1].

NQO2 inhibition benzothiazole resveratrol

Sub-Series Differentiation: 3,5,7-Trimethyl Substitution Pattern vs. Characterized 6-Substituted 3′,4′,5′-Trimethoxybenzothiazole Analogues

All three fully characterized 3′,4′,5′-trimethoxybenzothiazole analogues in the primary literature bear substituents at the benzothiazole 6-position (6-methoxy: IC50 51 nM; 6-amino: IC50 79 nM; 6-acetamide: IC50 31 nM), while the benzothiazole core itself is otherwise unsubstituted [1]. In contrast, CAS 868369-27-1 features methyl groups at the 3, 5, and 7 positions of the benzothiazole ring [2], with no substitution at position 6. This distinct methylation pattern is predicted to modulate the electron density of the fused heterocyclic system and alter the steric contour presented to the NQO2 binding pocket, as computational docking of the series has demonstrated that inhibitor potency correlates with shape complementarity and polar interactions within the active site [1].

structure-activity relationship benzothiazole substitution NQO2 inhibitor design

Target-Class Selectivity Profile: NQO2 Inhibition vs. NQO1 and Other Oxidoreductases

The NQO2 benzothiazole inhibitor program was designed to achieve selectivity for NQO2 over the closely related flavoenzyme NQO1. The published 3,4,5-trimethoxybenzothiazole series demonstrated potent NQO2 inhibition (IC50 values of 31–79 nM) [1], while a closely related benzothiazole derivative from the same structural family has been shown to exhibit substantially weaker activity against NQO1, with an IC50 of 2,400 nM (2.4 μM) in a human MCF7 cell-based NQO1 assay [2]. This represents an approximately 30- to 77-fold selectivity window for NQO2 over NQO1 within the broader benzothiazole amide chemotype.

target selectivity NQO2 vs NQO1 quinone oxidoreductase

Chemotype Differentiation: Benzothiazole Amide vs. Alternative NQO2 Inhibitor Scaffolds

The NQO2 inhibitor landscape includes several distinct chemotypes: resveratrol (stilbenoid, IC50 997 nM) [1], 4-aminoquinoline hydrazones (some with low nanomolar IC50 values) [2], and benzothiazole amides. The benzothiazole amide scaffold offers synthetic modularity via Jacobson cyclisation, enabling systematic variation of both the benzothiazole and benzamide rings [1]. Unlike resveratrol, which contains a photolabile and metabolically vulnerable stilbene double bond, the benzothiazole core is a fully aromatic heterocycle with established precedent in clinical-stage kinase inhibitors, providing superior chemical stability and drug-like properties. The 3,4,5-trimethoxyphenyl moiety, a known pharmacophore for tubulin and kinase targets, further distinguishes this chemotype from hydrazone-based NQO2 inhibitors by offering potential polypharmacology relevant to oncology applications.

chemotype comparison NQO2 inhibitor scaffolds drug-likeness

Research and Procurement Application Scenarios for (Z)-3,4,5-Trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide


NQO2 Active-Site Topology Probe for Structure-Guided SAR Expansion

CAS 868369-27-1, with its unique 3,5,7-trimethylbenzothiazole substitution absent from all published 6-substituted analogues [1], serves as a steric and electronic probe to map NQO2 active-site tolerance at positions 3, 5, and 7. Researchers can compare its NQO2 IC50 with the published 3′,4′,5′-trimethoxy series baseline (31–79 nM) [1] to determine whether methylation at these positions enhances or diminishes potency, directly informing fragment growth and lead optimization strategies.

NQO2-Selective Chemical Tool for Neuroinflammation and Cancer Biology Studies

With the benzothiazole amide chemotype demonstrating ~30- to 77-fold selectivity for NQO2 over NQO1 [1] [2], and NQO2 inhibition having potential to minimize oxidative damage in neuroinflammation and enhance cancer therapy efficacy [1], CAS 868369-27-1 is suitable as a starting scaffold for developing selective chemical probes to dissect NQO2-specific roles in Parkinson's disease, Alzheimer's disease, and oncology models without confounding NQO1-mediated metabolic effects.

Benzothiazole Amide Scaffold for Multi-Target Anticancer Lead Generation

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore for tubulin polymerization inhibition, with structurally related benzothiazoles incorporating this group showing antiproliferative IC50 values of 2.04–4.31 μM against prostate cancer cell lines (C42B, LNCaP, 22RV1, PC3) [3]. Combined with the nanomolar NQO2 inhibition potency [1], CAS 868369-27-1 represents a dual-pharmacophore starting point for designing multi-mechanism anticancer agents that simultaneously target NQO2-mediated oxidative stress pathways and tubulin dynamics.

Synthetic Intermediates and Combinatorial Library Synthesis

The Jacobson cyclisation strategy used to construct the 3,4,5-trimethoxybenzothiazole core [1] is amenable to parallel synthesis. CAS 868369-27-1 can serve as a reference standard and intermediate for generating focused libraries exploring the under-investigated 3,5,7-trisubstituted benzothiazole chemical space, enabling systematic SAR studies beyond the previously characterized 6-substituted analogues.

Quote Request

Request a Quote for (Z)-3,4,5-trimethoxy-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.